The synthesis of Ibodutant involves several key steps that are designed to yield high purity and efficiency. The general synthetic route can be summarized as follows:
The synthesis process is characterized by high yields and efficiency, making it suitable for further research and development.
Ibodutant's molecular structure can be described by its chemical formula, which is C₁₈H₂₃N₃O₂S. The compound features a complex arrangement that includes:
The three-dimensional conformation of Ibodutant allows it to effectively interact with neurokinin-2 receptors, facilitating its antagonistic effects. Structural analyses often involve techniques such as X-ray crystallography or NMR spectroscopy to elucidate these details further .
Ibodutant participates in several chemical reactions that can modify its structure and function:
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various acids or bases for hydrolysis .
Ibodutant acts primarily as a selective antagonist at neurokinin-2 receptors. This mechanism involves blocking the binding of tachykinins—neuropeptides involved in various physiological processes—thereby influencing gastrointestinal motility and pain perception. Research indicates that Ibodutant reduces intestinal hypermotility and hyperalgesia in animal models, demonstrating its potential effectiveness in alleviating symptoms associated with IBS-D.
Clinical trials have shown that oral administration of Ibodutant significantly improves symptom relief in patients with IBS-D, particularly at doses around 10 mg per day . The pharmacodynamics involve modulation of visceral pain pathways through inhibition of neurokinin signaling.
Ibodutant has significant applications primarily within the field of gastroenterology:
The Menarini Group, an Italian pharmaceutical company with origins dating back to 1886 and headquarters in Florence, advanced ibodutant through its research pipeline as a novel therapeutic candidate for IBS-D [5] [7]. The compound originated from Menarini Ricerche, the group's dedicated research division focused on innovative pharmacological solutions. Preclinical characterization identified ibodutant as a potent, selective non-peptide antagonist exhibiting subnanomolar affinity for the human tachykinin NK2 receptor [4]. Its development pathway progressed through rigorous phases:
Consequently, despite promising early clinical data and a strong mechanistic rationale, ibodutant's development for IBS-D was halted prior to market approval. This outcome underscores the complexities inherent in translating targeted neuropharmacology into effective IBS therapies.
Table 1: Key Milestones in Ibodutant's Development by Menarini
Phase | Timeline | Key Outcome | Reference |
---|---|---|---|
Preclinical | Mid-2000s | Identification as potent/selective non-peptide NK2 antagonist; Long duration of action demonstrated | [1] [4] |
Phase II (IRIS-2) | Completed May 2012 | Positive efficacy signals in women with IBS-D | [1] [3] |
Phase III Initiation | ~2014 | Trial NCT02120027 commenced | [2] |
Phase III Termination | Prior to May 2016 | Terminated due to low response & negative results (Study NAK-06) | [1] [2] |
Development Halt | Feb 2018 | Status updated to Discontinued for Phase II/III in all countries | [2] |
Tachykinins (notably Substance P, Neurokinin A (NKA), and Neurokinin B) are a family of peptide neurotransmitters and neuromodulators acting predominantly through three G-protein coupled receptor (GPCR) subtypes: NK1, NK2, and NK3. They are widely expressed within the central and peripheral nervous systems, including the extensive neuronal networks of the gastrointestinal tract (the enteric nervous system) [3] [6].
Within the GI tract, tachykinins, particularly those acting via the NK2 receptor, play pivotal roles in regulating key physiological and pathophysiological processes:
This broad involvement in gut dysfunction, particularly in motility disturbances, secretory diarrhoea, and visceral pain, established tachykinin receptor antagonism, and specifically NK2 blockade, as a compelling therapeutic strategy for functional GI disorders like IBS-D.
Table 2: Tachykinin Receptors and Gastrointestinal Functions
Receptor Subtype | Primary Endogenous Agonist | Key GI Functions | Therapeutic Antagonist Potential |
---|---|---|---|
NK1 | Substance P | Emesis, Secretion, Vasodilation, Neurogenic Inflammation, Pain Modulation | Anti-emetic (e.g., aprepitant), Potential IBS pain? |
NK2 | Neurokinin A (NKA) | Smooth Muscle Contraction, Motility Regulation (Excitatory/Inhibitory), Secretory Control, Visceral Hypersensitivity | IBS-D (Motility/Secretion/Pain - e.g., Ibodutant) |
NK3 | Neurokinin B | Neuronal Excitability, Secretion, Potential Role in Sensation | Investigational for IBS, Schizophrenia |
The pathophysiology of IBS-D involves complex interactions between altered gut motility, heightened visceral sensitivity (visceral hyperalgesia), low-grade mucosal inflammation, disrupted gut-brain axis communication, and potential neuroimmune dysregulation. The rationale for focusing on NK2 receptor antagonism stems from the receptor's specific localization and functional significance in these processes relevant to IBS-D [3] [6] [4]:
The convergence of these factors – the critical role of NK2 receptors in key IBS-D pathophysiological mechanisms (motility, secretion, pain) and ibodutant's optimized potency, selectivity, and duration – provided a strong scientific foundation for its clinical development. While phase II results (IRIS-2) supported the potential efficacy of this approach, particularly in women [3], the failure of the phase III program highlights the persistent challenges in successfully treating the heterogeneous and complex syndrome of IBS-D with a single targeted mechanism.
Table 3: Ibodutant and Key Comparators: Receptor Affinity in Human Colon
Compound | Chemical Nature | NK2 Receptor Affinity (pKi) in Human Colon | NK2 Selectivity vs. NK1/NK3 | Developer |
---|---|---|---|---|
Ibodutant (MEN15596) | Non-peptide | 9.9 ± 0.14 | High | Menarini |
Saredutant (SR48968) | Non-peptide | 9.2 ± 0.06 | High | Sanofi (formerly) |
Nepadutant (MEN11420) | Bicyclic Peptide | 8.4 ± 0.15 | High | Menarini |
Neurokinin A (NKA) | Endogenous Peptide | 1.77 ± 0.20 nM (Kd) | - | - |
Table 4: Ibodutant - Compound Synonyms and Identifiers
Synonym/Identifier | Type |
---|---|
Ibodutant | Generic Name |
MEN-15596 | Development Code |
6-methyl-N-[1-[[(2R)-1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide | Systematic Name |
Nα-[(1-{[(6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclopentyl)carbonyl]-N-{[1-(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methyl}-D-phenylalaninamide | Alternative Name |
CAS Number | Identifier |
PubChem CID | Identifier |
ChemSpider ID | Identifier |
UNII | Identifier |
644.88 g/mol | Molecular Weight |
C37H48N4O4S | Molecular Formula |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7